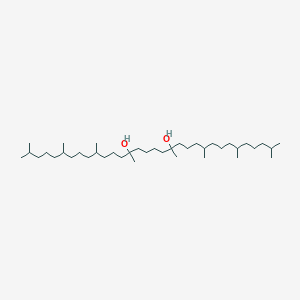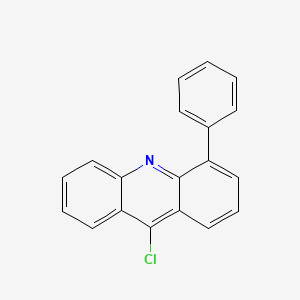
9-Chloro-4-phenylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-4-phenylacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and fluorescent dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9-chloro-4-phenylacridine involves the cyclization of N-phenylanthranilic acid with phosphoryl chloride. This reaction typically proceeds in two steps:
Formation of the intermediate: N-phenylanthranilic acid is treated with phosphoryl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of this compound can lead to the formation of acridane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 9-amino-4-phenylacridine, 9-alkoxy-4-phenylacridine.
Oxidation Products: 9-chloroacridone.
Reduction Products: 9-chloroacridane.
Aplicaciones Científicas De Investigación
9-Chloro-4-phenylacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation due to its planar structure, which allows it to insert between DNA base pairs.
Medicine: Investigated for its potential anticancer and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of fluorescent dyes and optical sensors due to its photophysical properties
Mecanismo De Acción
The mechanism of action of 9-chloro-4-phenylacridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it interferes with the growth and proliferation of cells .
Comparación Con Compuestos Similares
Acridine: The parent compound of 9-chloro-4-phenylacridine, known for its use in fluorescent dyes and antiseptics.
Acridone: An oxidized form of acridine, used in various chemical syntheses.
Acridane: A reduced form of acridine, though less stable and less commonly used.
Uniqueness of this compound: The presence of the chlorine atom at the 9th position and the phenyl group at the 4th position distinguishes this compound from other acridine derivatives.
Propiedades
Número CAS |
105643-27-4 |
|---|---|
Fórmula molecular |
C19H12ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
9-chloro-4-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |
Clave InChI |
XUHXFEWUWHRCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

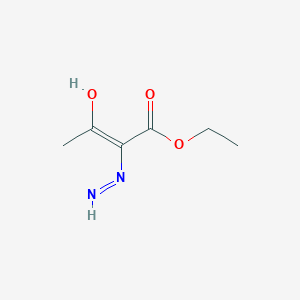
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
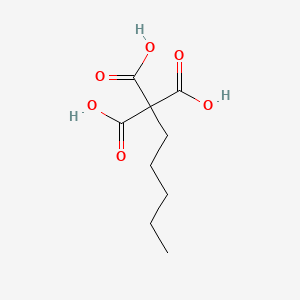
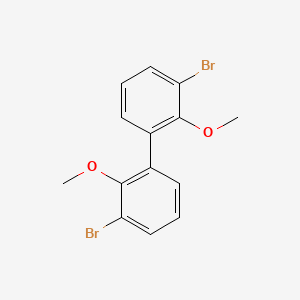

![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
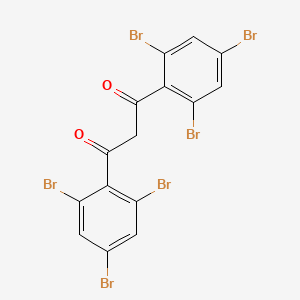
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
